molecular formula C18H21N5O2 B12685532 ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate CAS No. 135696-47-8

ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

Cat. No.: B12685532
CAS No.: 135696-47-8
M. Wt: 339.4 g/mol
InChI Key: PSTKHBSTRDODOT-UHFFFAOYSA-N
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Description

(5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester: is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an amino group, an ethyl group, a phenyl group, and a pyrido-pyrazin ring system, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester typically involves multi-step organic reactions. The process begins with the preparation of the pyrido-pyrazin ring system, followed by the introduction of the amino, ethyl, and phenyl groups. The final step involves the esterification of the carbamic acid group with ethanol under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino and phenyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

The compound’s potential biological activity makes it a candidate for research in drug discovery and development. Its interactions with biological molecules can provide insights into its pharmacological properties.

Medicine

In medicine, this compound may be explored for its therapeutic potential. Studies on its mechanism of action and biological targets can lead to the development of new drugs for various diseases.

Industry

Industrially, (5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester can be used as an intermediate in the synthesis of more complex molecules. Its applications in material science and chemical engineering are also of interest.

Mechanism of Action

The mechanism of action of (5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    Other Pyrido-Pyrazin Derivatives: Compounds with similar ring systems but different substituents.

Uniqueness

(5-Amino-2-ethyl-1,2-dihydro-3-phenylpyrido(3,4-b)pyrazin-7-yl)carbamic acid ethyl ester is unique due to its specific combination of functional groups and ring system. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

135696-47-8

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl N-(5-amino-2-ethyl-3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-7-yl)carbamate

InChI

InChI=1S/C18H21N5O2/c1-3-12-15(11-8-6-5-7-9-11)23-16-13(20-12)10-14(21-17(16)19)22-18(24)25-4-2/h5-10,12,20H,3-4H2,1-2H3,(H3,19,21,22,24)

InChI Key

PSTKHBSTRDODOT-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=NC2=C(N=C(C=C2N1)NC(=O)OCC)N)C3=CC=CC=C3

Origin of Product

United States

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